4,4''-Diiodo-p-terphenyl
CAS No.: 19053-14-6
Cat. No.: VC21029868
Molecular Formula: C18H12I2
Molecular Weight: 482.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19053-14-6 |
---|---|
Molecular Formula | C18H12I2 |
Molecular Weight | 482.1 g/mol |
IUPAC Name | 1,4-bis(4-iodophenyl)benzene |
Standard InChI | InChI=1S/C18H12I2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H |
Standard InChI Key | QGMMWGLDOBFHTL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)I)C3=CC=C(C=C3)I |
Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)I)C3=CC=C(C=C3)I |
Introduction
Physical and Chemical Properties
4,4''-Diiodo-p-terphenyl exhibits distinct physical and chemical characteristics that influence its behavior in various applications. Understanding these properties is essential for predicting its reactivity and potential uses.
Basic Physical Properties
The physical properties of 4,4''-Diiodo-p-terphenyl are summarized in the following table:
Property | Value/Description |
---|---|
Chemical Formula | C₁₈H₁₂I₂ |
Molecular Weight | 482.1 g/mol |
Physical State (20°C) | Solid |
Appearance | White to orange to green powder or crystal |
Melting Point | 328°C |
CAS Registry Number | 19053-14-6 |
Purity (Commercial) | >98.0% (HPLC/GC) |
This compound is characterized by its high melting point, which reflects the stability of its crystalline structure . The appearance can vary from white to orange or green, depending on purity levels and environmental exposure .
Structural Characteristics
4,4''-Diiodo-p-terphenyl features a linear arrangement of three benzene rings connected in para positions, creating a rod-like molecular structure. The terminal positions of this structure are substituted with iodine atoms, which serve as reactive sites for further chemical modifications . The presence of these iodine atoms significantly influences the compound's reactivity, making it valuable for synthetic applications.
The structural arrangement contributes to the compound's potential in materials science, particularly in applications requiring linear molecular building blocks with reactive end groups.
Synthesis Methods
Several approaches exist for synthesizing 4,4''-Diiodo-p-terphenyl, with the method selection depending on scale requirements, available reagents, and desired purity.
Laboratory Synthesis
The most common method for synthesizing 4,4''-Diiodo-p-terphenyl involves the iodination of p-terphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. This direct iodination approach targets the more reactive terminal positions of the p-terphenyl structure, resulting in selective substitution at the 4 and 4'' positions.
The reaction typically proceeds under controlled conditions to ensure selectivity and minimize the formation of side products. Purification methods such as recrystallization or column chromatography are often employed to achieve the high purity required for research and commercial applications.
Industrial Production
In industrial settings, the production of 4,4''-Diiodo-p-terphenyl often employs continuous flow processes to ensure high yield and purity. These approaches optimize reaction conditions to maximize conversion while minimizing waste generation. The scale-up of laboratory procedures requires careful consideration of heat transfer, mixing efficiency, and safety parameters.
Industrial processes may also incorporate in-line purification steps to streamline production and ensure consistent product quality. The optimization of these processes is crucial for the cost-effective production of 4,4''-Diiodo-p-terphenyl on a commercial scale.
Chemical Reactions
The reactivity of 4,4''-Diiodo-p-terphenyl is primarily attributed to the presence of iodine atoms, which can participate in various chemical transformations. Understanding these reactions is essential for exploiting the compound's potential in synthetic applications.
Substitution Reactions
The iodine atoms in 4,4''-Diiodo-p-terphenyl can be replaced with other functional groups using appropriate reagents. Common approaches include:
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Reactions with Grignard reagents: Allowing the introduction of alkyl or aryl groups
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Treatment with organolithium compounds: Enabling the incorporation of various carbon-based substituents
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Nucleophilic substitution reactions: Facilitating the introduction of heteroatom-containing functional groups
These substitution reactions provide access to a wide range of functionalized terphenyl derivatives with tailored properties for specific applications.
Coupling Reactions
4,4''-Diiodo-p-terphenyl participates in various carbon-carbon coupling reactions, enabling the formation of extended molecular structures. Key coupling reactions include:
Reaction Type | Catalyst | Conditions | Products |
---|---|---|---|
Ullmann Coupling | Copper | High temperature, inert atmosphere | Extended aromatic systems |
Sonogashira Coupling | Palladium/Copper | Mild conditions | Alkyne-substituted terphenyls |
Suzuki Coupling | Palladium | Basic conditions | Aryl-substituted terphenyls |
Heck Reaction | Palladium | Basic conditions | Vinyl-substituted terphenyls |
These coupling reactions extend the synthetic utility of 4,4''-Diiodo-p-terphenyl, allowing the construction of complex molecular architectures for materials science applications.
Applications in Synthesis and Materials Science
The versatility of 4,4''-Diiodo-p-terphenyl makes it valuable in various scientific and technological applications.
Building Block for Organic Semiconductors
4,4''-Diiodo-p-terphenyl serves as a precursor in the synthesis of organic semiconductors. When incorporated into polymer chains or small molecules, it can enhance electronic properties, making it useful for developing:
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Organic light-emitting diodes (OLEDs)
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Field-effect transistors
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Photovoltaic devices
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Molecular wires
The linear structure of 4,4''-Diiodo-p-terphenyl contributes to the formation of materials with directional properties, which can be advantageous for applications requiring anisotropic electronic behavior.
X-ray Crystallography Applications
Due to the presence of heavy iodine atoms, 4,4''-Diiodo-p-terphenyl serves as a valuable heavy-atom derivative for X-ray crystallography. This application is particularly important for determining the structure of related organic compounds, as the iodine atoms provide strong diffraction signals that facilitate structural analysis.
Comparison with Related Compounds
The properties and applications of 4,4''-Diiodo-p-terphenyl can be better understood by comparing it with structurally related compounds:
Compound | Structure | Reactivity | Key Applications |
---|---|---|---|
4,4''-Diiodo-p-terphenyl | Iodine substituents | High | OLEDs, organic semiconductors, X-ray crystallography |
4,4''-Dibromo-p-terphenyl | Bromine substituents | Moderate | Similar but less reactive than iodine analog |
4,4''-Dichloro-p-terphenyl | Chlorine substituents | Lower | Used in less demanding applications |
4,4''-Diamino-p-terphenyl | Amino substituents | Different reactivity profile | Polymer precursors, surface adsorption studies |
This comparison highlights the unique position of 4,4''-Diiodo-p-terphenyl in terms of reactivity and versatility compared to other functionalized terphenyls.
Biological Activity and Research Findings
Recent research has explored the biological activities of 4,4''-Diiodo-p-terphenyl and its derivatives, revealing potential applications in pharmaceutical development.
Cytotoxic Effects
In studies evaluating the cytotoxic effects of 4,4''-Diiodo-p-terphenyl on human cancer cell lines, researchers found that the compound induced apoptosis in a dose-dependent manner. These findings suggest potential applications in cancer research and the development of anticancer agents.
Research utilizing MTT assays to determine cell viability concluded that 4,4''-Diiodo-p-terphenyl could serve as a lead compound for developing new anticancer therapeutics. The mechanism of action appears to involve programmed cell death pathways, though further research is needed to elucidate the specific molecular targets.
Antimicrobial Properties
Derivatives of p-terphenyl, including those synthesized from 4,4''-Diiodo-p-terphenyl, have demonstrated antimicrobial properties. These compounds have shown promise in inhibiting the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
The antimicrobial activity is thought to be related to the compound's ability to interact with bacterial cell membranes or interfere with essential cellular processes, though the precise mechanisms require further investigation.
Structure-Activity Relationships
Research on the biological activities of 4,4''-Diiodo-p-terphenyl and related compounds has highlighted important structure-activity relationships:
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The presence of iodine atoms contributes to cytotoxic activity
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Modifications of the terminal positions can modulate biological activity
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The rigid, linear structure influences interactions with biological targets
Understanding these relationships is essential for the rational design of terphenyl-based compounds with enhanced biological activities for pharmaceutical applications.
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